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Compound of Interest

Compound Name: Piperonylamine

Cat. No.: B131076 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural

elucidation and confirmation of novel piperonylamine derivatives. Below, we present

experimental data, detailed methodologies, and visual workflows to aid in the characterization

of this important class of compounds. Piperonylamine and its derivatives are of significant

interest in medicinal chemistry due to their diverse biological activities.

Data Presentation: Spectroscopic Comparison
The structural elucidation of novel piperonylamine derivatives relies on a combination of

spectroscopic methods. This section provides a comparative summary of key data from

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for

piperonylamine and representative novel derivatives.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
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Compound/De
rivative

Ar-H (ppm) -OCH₂O- (ppm) -CH₂-N (ppm)
N-H or other
specific
protons (ppm)

Piperonylamine
6.72-6.78 (m,

3H)
5.88 (s, 2H) 3.72 (s, 2H)

1.44 (s, 2H, -

NH₂)[1]

N-Salicylidene-

piperonylamine

6.75-7.35 (m,

7H)
5.95 (s, 2H) 4.75 (s, 2H)

8.30 (s, 1H, -

N=CH-), 13.2 (br

s, 1H, -OH)

N-Vanillylidene-

piperonylamine

6.70-6.95 (m,

6H)
5.92 (s, 2H) 4.70 (s, 2H)

8.15 (s, 1H, -

N=CH-), 5.80 (s,

1H, -OH), 3.85

(s, 3H, -OCH₃)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Compound/
Derivative

Ar-C (ppm)
-OCH₂O-
(ppm)

-CH₂-N
(ppm)

C=N (ppm)

Other
specific
carbons
(ppm)

Piperonylami

ne

108.2, 109.5,

121.5, 132.8,

146.5, 147.8

101.0 46.5 - -

N-

Salicylidene-

piperonylami

ne

108.5, 109.8,

117.0, 118.8,

121.0, 131.5,

132.5, 133.0,

147.0, 148.2,

161.5

101.2 62.5 164.0 -

N-

Vanillylidene-

piperonylami

ne

108.3, 109.6,

110.5, 114.8,

121.2, 123.0,

133.2, 146.8,

147.5, 148.0,

150.0

101.1 62.8 163.5 56.0 (-OCH₃)
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Table 3: Mass Spectrometry Data (ESI-MS)
Compound/De
rivative

Molecular
Formula

Calculated
M.W.

[M+H]⁺ (m/z)
Key Fragment
Ions (m/z)

Piperonylamine C₈H₉NO₂ 151.16 152.07
135 (loss of

NH₃), 122, 93

N-Salicylidene-

piperonylamine
C₁₅H₁₃NO₃ 255.27 256.09

135 (piperonyl

fragment), 121

(salicyl fragment)

N-Vanillylidene-

piperonylamine
C₁₆H₁₅NO₄ 285.29 286.10

135 (piperonyl

fragment), 151

(vanillyl

fragment)

Experimental Protocols
Detailed methodologies for the synthesis of piperonylamine derivatives and their

characterization using key analytical techniques are provided below.

Synthesis of Piperonylamine Schiff Base Derivatives
A common method for the synthesis of novel piperonylamine derivatives is the condensation

reaction with aldehydes or ketones to form Schiff bases.

Dissolution: Dissolve piperonylamine (1 mmol) in a suitable solvent such as ethanol or

methanol (20 mL).

Addition of Carbonyl Compound: To this solution, add an equimolar amount (1 mmol) of the

desired aldehyde or ketone (e.g., salicylaldehyde, vanillin).

Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.

Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by

Thin Layer Chromatography (TLC).
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Isolation and Purification: Upon completion, cool the reaction mixture to room temperature.

The resulting precipitate is collected by filtration, washed with cold solvent, and can be

further purified by recrystallization from a suitable solvent like ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

Sample Preparation: Dissolve 5-10 mg of the purified piperonylamine derivative in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Acquisition:

Record the spectrum on a 400 MHz or higher field NMR spectrometer.

Acquire a sufficient number of scans (typically 16-32) to obtain a good signal-to-noise

ratio.

Process the data using appropriate software, including Fourier transformation, phase

correction, and baseline correction. Chemical shifts are referenced to the residual solvent

peak.

¹³C NMR Acquisition:

Record the spectrum on the same instrument.

Use a proton-decoupled pulse sequence to obtain a spectrum with single peaks for each

unique carbon atom.

A larger number of scans is typically required due to the lower natural abundance of the

¹³C isotope.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound.
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Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent like methanol or acetonitrile.

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI)

source.

Data Acquisition:

Infuse the sample solution into the ESI source.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.

For structural confirmation, perform tandem mass spectrometry (MS/MS) on the [M+H]⁺

ion to obtain characteristic fragment ions. The collision energy should be optimized to

produce a rich fragmentation spectrum.

Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key workflows and

relationships in the structural elucidation of novel piperonylamine derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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